2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide
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Overview
Description
2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzodioxepin ring, a triazole ring, and a phenylacetamide group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide typically involves multiple steps, starting with the preparation of the benzodioxepin and triazole intermediates. The benzodioxepin ring can be synthesized through the cyclization of catechol derivatives with appropriate alkylating agents . The triazole ring is often formed via a cycloaddition reaction between azides and alkynes . The final step involves the coupling of the benzodioxepin and triazole intermediates with phenylacetamide under suitable conditions, such as the use of coupling reagents like EDCI or DCC .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability . Additionally, the use of green chemistry principles, such as solvent-free reactions and renewable starting materials, can be explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlling temperature, pH, and solvent choice to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide has several scientific research applications:
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The pathways involved in its mechanism of action can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide
- 2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-benzylacetamide
- 2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylpropionamide
Uniqueness
The uniqueness of 2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide lies in its specific structural features, such as the combination of the benzodioxepin and triazole rings with the phenylacetamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H22N4O3S |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
2-[[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide |
InChI |
InChI=1S/C21H22N4O3S/c1-2-25-20(15-9-10-17-18(13-15)28-12-6-11-27-17)23-24-21(25)29-14-19(26)22-16-7-4-3-5-8-16/h3-5,7-10,13H,2,6,11-12,14H2,1H3,(H,22,26) |
InChI Key |
DNEPSMWVLQNXJG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2)C3=CC4=C(C=C3)OCCCO4 |
Origin of Product |
United States |
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